molecular formula C18H18N4O4S B2630653 methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1448026-64-9

methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate

Katalognummer: B2630653
CAS-Nummer: 1448026-64-9
Molekulargewicht: 386.43
InChI-Schlüssel: CESKCQVEKPCODS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrazole ring substituted with a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure characterized by a benzoate moiety linked to a sulfamoyl group and a pyridinyl-pyrazole unit. This unique arrangement contributes to its biological activity, particularly in the inhibition of specific enzymes and receptors.

Anticancer Properties

Recent studies have indicated that methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate exhibits promising anticancer properties. It is hypothesized to act as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibition of CAIX has been linked to reduced tumor growth and improved efficacy of chemotherapeutic agents .

Key Findings:

  • The compound demonstrated high binding affinity to CAIX, with dissociation constants (Kd) in the nanomolar range, indicating strong potential as a therapeutic agent against cancer .
  • Structural studies using X-ray crystallography have elucidated the binding sites and interactions between the compound and CAIX, providing insights into its selectivity and efficacy .

Antimicrobial Activity

There is emerging evidence suggesting that compounds similar to this compound may possess antimicrobial properties. Research indicates that derivatives of sulfamoylbenzoates can inhibit bacterial growth, making them candidates for antibiotic development .

Research Insights:

  • A series of sulfamoyl derivatives were synthesized and tested against various bacterial strains, showing significant inhibitory effects .

Enzyme Inhibition

The primary mechanism involves the inhibition of carbonic anhydrase IX, which plays a crucial role in regulating pH within tumors. By inhibiting this enzyme, the compound can disrupt the acidic microenvironment that facilitates tumor growth and metastasis .

Interaction with Biological Targets

The presence of the pyridine and pyrazole rings allows for interactions with multiple biological targets, enhancing its pharmacological profile. These interactions may lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A study published in the International Journal of Molecular Sciences investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with enhanced effects observed when combined with conventional chemotherapeutics .

Case Study 2: Structural Analysis

Structural analysis through X-ray crystallography provided detailed insights into the binding interactions between the compound and CAIX. This study revealed how specific modifications to the compound could enhance its selectivity and potency against cancer cells while minimizing off-target effects .

Wirkmechanismus

The mechanism by which methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine rings can engage in π-π stacking and hydrogen bonding with target proteins, potentially inhibiting or modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both pyrazole and pyridine rings, along with the sulfamoyl group, allows for diverse interactions with biological targets and materials.

Biologische Aktivität

Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfamoyl benzoates , characterized by a benzoate moiety linked to a sulfamoyl group and a pyrazole derivative. Its chemical formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. The structural representation can be summarized as follows:

Component Description
Chemical Formula C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S
Molecular Weight 342.39 g/mol
Functional Groups Sulfamoyl, Benzoate, Pyrazole

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrazole ring is significant as it often confers pharmacological properties such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's ability to modulate enzyme activity suggests potential anticancer properties. Specifically, studies on sulfamoyl derivatives indicate that they may act as inhibitors of carbonic anhydrases, which are crucial for tumor growth regulation. This inhibition can lead to reduced tumor acidity and enhanced efficacy of cytotoxic drugs .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds containing sulfamoyl groups have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of related pyrazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • In Vivo Anticancer Study :
    • In murine models, a similar sulfamoyl derivative was tested for anticancer efficacy against melanoma cells. The compound demonstrated a dose-dependent inhibition of tumor growth, suggesting its potential as an adjunct therapy in cancer treatment.
  • Inflammation Model :
    • In a model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Eigenschaften

IUPAC Name

methyl 4-[2-(3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(23)15-2-4-16(5-3-15)27(24,25)20-11-13-22-12-8-17(21-22)14-6-9-19-10-7-14/h2-10,12,20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESKCQVEKPCODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.